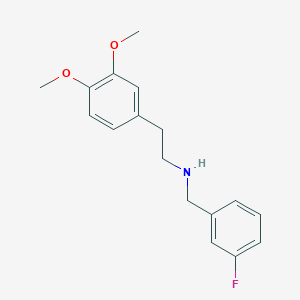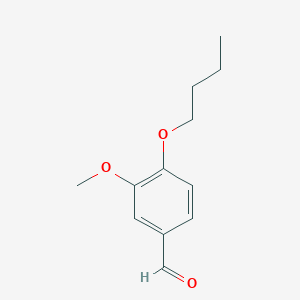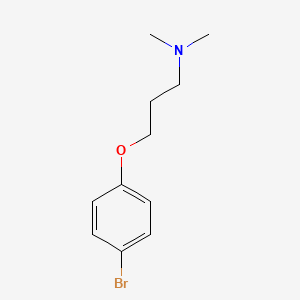
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine
概要
説明
The compound 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine is a chemical entity that can be synthesized through various organic reactions involving brominated aromatic compounds and amines. The presence of a bromine atom on the aromatic ring and the dimethylamino group suggests potential reactivity for further functionalization and applications in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related brominated aromatic compounds has been demonstrated through the reaction of 2,4,6-tribromophenol with various intermediates, leading to products such as 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . Similarly, the synthesis of 2-(3-aminoalkyl or 3-bromoalkyl)amino-4H-1-benzopyran-4-one derivatives has been achieved from 2-(dialkylamino)chromones and 1,3-diaminopropane or 1-amino-3-bromopropane through amine exchange . These methods could potentially be adapted for the synthesis of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallographic analysis. For instance, the structure of a 2-(N,N-dimethylaminomethylene) derivative was determined, providing insights into the molecular geometry and electronic distribution . This information is crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Brominated aromatic compounds are known to undergo various chemical reactions, including halogenation and nucleophilic substitution. The para-bromination of aromatic amines has been explored, resulting in products like 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline . Additionally, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines has led to novel aromatic nucleophilic substitution with rearrangement, indicating the potential for complex transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structure of a related compound, 2-bromo-4,4'-dinitro-3'-(dimethylsulfonio)-2'-biphenolate, revealed a dihedral angle between phenyl rings and bond distances indicative of conjugation, which affects the compound's reactivity and stability . These properties are essential for predicting the behavior of 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine in various environments and its suitability for different applications.
科学的研究の応用
Complexing with Nickel(II)
A study by Kuliev et al. (2021) explored the complexing of nickel(II) with various hydrophobic amines, including compounds similar to 3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine. The research focused on mixed-ligand complexes formed in a weakly acidic medium, demonstrating high stability and potential applications in photometric methods for nickel determination in industrial and natural objects (Kuliev, Mamedova, & Efendiyeva, 2021).
作用機序
Target of Action
A compound with a similar structure, bromo-wr99210, targets dihydrofolate reductase . Dihydrofolate reductase is an enzyme that plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Mode of Action
Based on the structural similarity to bromo-wr99210, it might interact with its target enzyme, leading to inhibition of the enzyme’s function . This could result in the disruption of nucleotide and amino acid synthesis, thereby inhibiting cell growth and division .
Biochemical Pathways
If it indeed targets dihydrofolate reductase like bromo-wr99210, it would affect the folate metabolic pathway . This pathway is crucial for the synthesis of nucleotides and amino acids, which are essential for cell growth and division .
Result of Action
If it inhibits dihydrofolate reductase, it could potentially lead to the disruption of nucleotide and amino acid synthesis, thereby inhibiting cell growth and division .
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would largely depend on its intended use. For instance, if it’s being studied as a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials .
特性
IUPAC Name |
3-(4-bromophenoxy)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-13(2)8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPNMXRLKVMOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366875 | |
| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76579-64-1 | |
| Record name | [3-(4-bromophenoxy)propyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


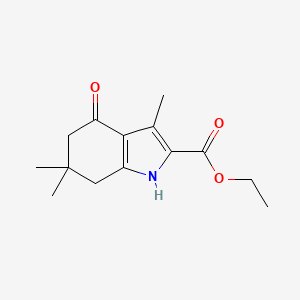
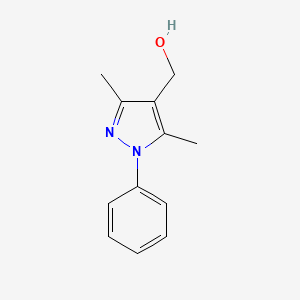

![Ethanamine, 2-[(3,4-dimethylphenyl)thio]-](/img/structure/B1271654.png)
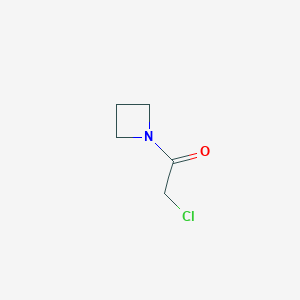
![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)
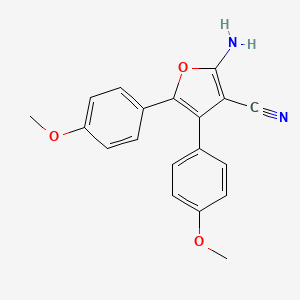
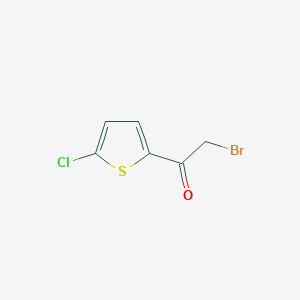
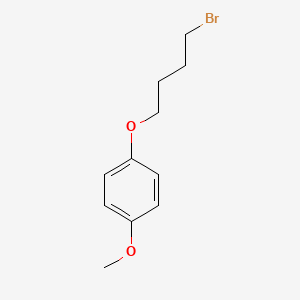
![1,8-Dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B1271674.png)
